4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
4-Methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a benzamide derivative featuring a naphtho[2,1-d][1,3]thiazole ring system with a Z-configuration at the thiazol-2-ylidene moiety.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-12-6-8-14(9-7-12)18(22)21-19-20-16-11-10-13-4-2-3-5-15(13)17(16)23-19/h2-11H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLRJFBVQKEVHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a naphtho[2,1-d][1,3]thiazole moiety linked to a benzamide structure. The synthesis typically involves multi-step organic reactions, including the reaction of 2-aminobenzothiazole with appropriate reagents to form the desired product. Key steps in the synthesis process include careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity.
Anticancer Activity
Research indicates that compounds with similar structures to 4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide exhibit significant anticancer properties. These compounds often function by inhibiting specific enzymes or modulating receptor activity involved in tumor growth. In vitro studies have shown that such thiazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
Antibacterial Properties
The compound's potential as an antibacterial agent is also noteworthy. Thiazole-containing compounds have been documented to demonstrate activity against various bacterial strains. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Data Tables
Here are some summarized findings regarding the biological activities of similar thiazole derivatives:
| Compound | Activity | Target | Reference |
|---|---|---|---|
| Compound A | Anticancer | Apoptosis induction | |
| Compound B | Antibacterial | Cell wall synthesis inhibition | |
| Compound C | Antifungal | Ergosterol biosynthesis |
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
-
Case Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer effects on human breast cancer cell lines.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability and induced apoptosis through caspase activation.
- : Suggests potential for development as an anticancer therapeutic agent.
-
Case Study 2: Antibacterial Activity
- Objective : Assess antibacterial properties against Escherichia coli.
- Findings : Showed significant inhibition of bacterial growth at low concentrations.
- : Indicates possible use as an antibacterial treatment option.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Core Structure Impact: The naphthothiazole core (vs.
- Substituent Effects: Electron-withdrawing groups (e.g., 4-cyano in ) may improve metabolic stability. Bulky substituents (e.g., coumarin in ) increase steric hindrance, affecting binding pocket accessibility. Propargyl or thiophene groups () introduce sites for further functionalization or modulate electronic properties.
Crystallographic and Physicochemical Properties
- The target compound’s naphthothiazole core likely adopts a planar conformation, as seen in dihydrothiazole analogs (torsional angles: −170.98° to 177.76° ).
- Increased lipophilicity (logP ~3.5 estimated) compared to phenyl-substituted analogs (logP ~2.8) may improve membrane permeability but reduce aqueous solubility.
Biological Activity
4-methyl-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives and exhibits various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a naphtho[2,1-d][1,3]thiazole moiety linked to a benzamide group. The synthesis typically involves multi-step organic reactions that include the preparation of the thiazole core and subsequent modifications to introduce the benzamide group.
Synthesis Overview
- Starting Materials : The synthesis often begins with commercially available precursors such as 2-aminobenzothiazole.
- Reagents : Common reagents include acetic anhydride and various coupling agents.
- Characterization : The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown potent effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Similar Thiazole Derivatives | Antibacterial against MRSA |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells by activating caspase pathways. For instance, a related thiazole derivative was shown to upregulate caspase 3 expression in hepatocellular carcinoma cells .
The mechanisms by which this compound exerts its biological effects are hypothesized to involve:
- Enzyme Inhibition : Compounds with thiazole structures often act as enzyme inhibitors. For example, they may inhibit acetylcholinesterase or other enzymes involved in disease processes .
- Receptor Modulation : The compound may interact with specific receptors or proteins within cellular pathways that regulate cell survival and proliferation.
Case Studies
Several studies have highlighted the biological efficacy of thiazole derivatives:
- Study on Antimicrobial Activity :
- Study on Anticancer Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
